Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique molecular structure, which includes an acetamide group, an aminoacetyl group, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Aminoacetyl Intermediate: This step involves the reaction of glycine with acetic anhydride to form N-acetylglycine.
Introduction of the Chlorobenzoyl Group: The N-acetylglycine is then reacted with 4-chloro-2-(2-chlorobenzoyl)chloride in the presence of a base such as pyridine to introduce the chlorobenzoyl group.
Final Coupling Reaction: The resulting intermediate is then coupled with an appropriate amine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the aminoacetyl and additional chlorobenzoyl groups.
Benzamide, 4-chloro-: Contains a benzamide group with a single chlorine substitution.
Acetanilide, 4-chloro-: Similar to acetamide but with an aniline group instead of the aminoacetyl group.
Uniqueness
Acetamide, 2-((2-aminoacetyl)amino)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the aminoacetyl and chlorobenzoyl groups allows for a wider range of chemical modifications and interactions compared to similar compounds.
Properties
CAS No. |
74088-33-8 |
---|---|
Molecular Formula |
C17H15Cl2N3O3 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)anilino]acetyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-10-5-6-14(21-9-16(24)22-15(23)8-20)12(7-10)17(25)11-3-1-2-4-13(11)19/h1-7,21H,8-9,20H2,(H,22,23,24) |
InChI Key |
WGSHSJUOIYJNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NC(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.